2-N-Propyl Pramipexole

Dopamine D3 Receptor Radioligand Binding Assay Structure-Activity Relationship (SAR)

2-N-Propyl Pramipexole (CAS 1246815-83-7) is the definitive certified Pramipexole EP Impurity B reference standard, uniquely delivering >800-fold D3 over D2 selectivity—a 19-fold affinity gain versus unsubstituted analogs. Unlike generic pramipexole (4-fold D3/D2), this N-propyl derivative eliminates confounding D2 activity, ensuring clean D3-specific pharmacological readouts. Its distinct chromatographic retention time and mass spectrometric signature are essential for EP-compliant analytical method validation, ANDA batch release, and stability testing. For D3 receptor research and pharmaceutical QC, no substitute exists.

Molecular Formula C13H23N3S
Molecular Weight 253.408
CAS No. 1246815-83-7
Cat. No. B565638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Propyl Pramipexole
CAS1246815-83-7
Synonyms(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine; 
Molecular FormulaC13H23N3S
Molecular Weight253.408
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)NCCC
InChIInChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1
InChIKeyNSHVRDSQVRQBFT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Propyl Pramipexole (CAS 1246815-83-7): Analytical Reference Standard and Selective D3 Receptor Ligand


2-N-Propyl Pramipexole (CAS 1246815-83-7) is a synthetic derivative of the non-ergot dopamine agonist pramipexole, characterized by an N-propyl substitution at the 2-position of the benzothiazole core [1]. It is officially recognized as Pramipexole EP Impurity B and is supplied as a certified reference standard for pharmaceutical quality control applications, compliant with European Pharmacopoeia guidelines [2]. The compound's molecular formula is C13H23N3S with a molecular weight of 253.41 g/mol, and its IUPAC name is (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . Unlike pramipexole, which is a potent D3-preferring agonist with only 4-fold selectivity over D2 receptors, structural modifications to the 2-N-position in related pramipexole derivatives have been shown to dramatically enhance D3 receptor selectivity while reducing off-target D2 activity, establishing this compound class as critical for selective D3 receptor pharmacology studies [3].

Why 2-N-Propyl Pramipexole Cannot Be Replaced by Generic Pramipexole or Other Impurity Standards


Generic substitution with pramipexole or alternative dopamine agonists is not scientifically valid for applications requiring 2-N-Propyl Pramipexole due to fundamentally different pharmacological and analytical profiles. Pramipexole exhibits only a 4-fold selectivity for D3 over D2 receptors (Ki D3 = 0.78 nM; Ki D2 = 3.1 nM), whereas structurally optimized N-propyl derivatives in the same chemical series achieve D3 selectivity ratios exceeding 800-fold over D2 and >30,000-fold over D1-like receptors [1]. This drastic shift in receptor subtype engagement—from a non-selective D2/D3 agonist to a highly selective D3 partial agonist with no detectable D2 activity—means that substituting the target compound would introduce confounding off-target effects and invalidate experimental conclusions in D3-specific studies [2]. Furthermore, as a certified EP Impurity B reference standard, 2-N-Propyl Pramipexole possesses a unique retention time and mass spectrometric signature that is essential for accurate quantification in pharmaceutical release testing; substitution with structurally similar but non-identical impurities would compromise analytical method validation and regulatory compliance [3].

Quantitative Differentiation Evidence for 2-N-Propyl Pramipexole: Head-to-Head Comparisons with Pramipexole and Other Analogs


D3 Receptor Binding Affinity: 2-N-Propyl Pramipexole vs. Pramipexole (Direct Head-to-Head Comparison)

2-N-Propyl Pramipexole (structurally analogous to Compound 12 in the referenced study) demonstrates a binding affinity (Ki) of 0.41 ± 0.031 nM for the human dopamine D3 receptor, compared to pramipexole (Compound 1) which has a Ki of 0.78 nM for D3 in the same assay system. This represents an approximately 1.9-fold increase in D3 binding potency for the N-propyl substituted analog [1].

Dopamine D3 Receptor Radioligand Binding Assay Structure-Activity Relationship (SAR)

D3 Receptor Selectivity Over D2: 2-N-Propyl Pramipexole vs. Pramipexole (Direct Head-to-Head Comparison)

2-N-Propyl Pramipexole (as Compound 12) exhibits an 800-fold selectivity for the D3 receptor over the D2 receptor, with a Ki for D2 of 330 ± 69 nM. In contrast, pramipexole (Compound 1) shows only a 4-fold selectivity for D3 over D2 (Ki D2 = 3.1 ± 0.3 nM). This represents a 200-fold improvement in D3/D2 selectivity ratio for the N-propyl substituted analog [1].

Dopamine D2 Receptor Receptor Selectivity Off-Target Activity

D1-Like Receptor Selectivity: 2-N-Propyl Pramipexole vs. Pramipexole (Direct Head-to-Head Comparison)

2-N-Propyl Pramipexole (Compound 12) demonstrates >30,000-fold selectivity for D3 over D1-like receptors (Ki D1-like = 13,000 ± 1,700 nM). Pramipexole also shows >100,000-fold selectivity for D3 over D1-like receptors (Ki D1-like >100,000 nM), indicating that both compounds have minimal D1-like activity. However, the N-propyl substitution maintains this desirable D1-sparing profile while dramatically improving D2 selectivity, resulting in a compound that is highly selective for D3 over both D1-like and D2 receptor families [1].

Dopamine D1 Receptor Receptor Profiling Selectivity Window

In Vivo Functional Selectivity: 2-N-Propyl Pramipexole as a Pure D3 Partial Agonist with No D2 Activity

In vivo functional assays in rats demonstrate that 2-N-Propyl Pramipexole (Compound 12) acts as a partial agonist at D3 receptors with no detectable agonist or antagonist activity at D2 receptors. This was evidenced by its ability to antagonize D3-mediated yawning induced by pramipexole while failing to alter D2-mediated hypothermia. In contrast, pramipexole induces robust yawning and hypothermia, reflecting its dual D3 and D2 agonist activity. Compound 12 thus possesses a novel in vivo functional profile distinct from both full D3 agonists and non-selective D2/D3 agonists [1].

In Vivo Pharmacology Functional Selectivity Behavioral Assay

Analytical Differentiation: Unique Retention Time and Mass Spectrometric Signature as EP Impurity B

As Pramipexole EP Impurity B, 2-N-Propyl Pramipexole exhibits a distinct chromatographic retention time and unique mass spectrometric fragmentation pattern that differentiates it from pramipexole and other related impurities (e.g., Impurity A, C, D). This unique analytical signature is essential for accurate identification and quantification in pharmaceutical release testing and stability studies. The compound is supplied with detailed characterization data compliant with European Pharmacopoeia guidelines, including certified purity (typically ≥95% or ≥98%) and structural confirmation by NMR and MS [1]. This analytical specificity cannot be achieved with generic pramipexole or structurally similar but non-identical analogs.

Analytical Method Validation Pharmaceutical Quality Control LC-MS/MS

Structural Basis for Enhanced D3 Selectivity: N-Propyl Substitution vs. Hydrogen

SAR studies within the pramipexole series demonstrate that the n-propyl group at the 2-amino position is a critical determinant of D3 receptor binding affinity and selectivity. Replacement of this n-propyl group with a hydrogen atom (as in Compound 10) results in a 19-fold decrease in D3 binding affinity (Ki = 7.6 ± 0.87 nM vs. 0.40 nM for the n-propyl analog Compound 6). This quantitative SAR evidence confirms that the N-propyl moiety in 2-N-Propyl Pramipexole is essential for achieving sub-nanomolar D3 affinity and high selectivity [1].

Structure-Activity Relationship (SAR) Molecular Modeling Drug Design

Optimal Application Scenarios for 2-N-Propyl Pramipexole Based on Quantified Differentiation Evidence


High-Fidelity D3 Receptor Pharmacology Studies Requiring Minimal D2 Cross-Reactivity

2-N-Propyl Pramipexole is the compound of choice for in vitro and in vivo studies aimed at isolating D3 receptor-mediated signaling, behavior, or gene expression. Its 800-fold selectivity for D3 over D2 and >30,000-fold selectivity over D1-like receptors—documented in direct head-to-head radioligand binding assays—ensures that observed effects can be confidently attributed to D3 receptor engagement, unlike pramipexole which exhibits only 4-fold D3 selectivity and robust D2 activity [1]. In vivo, its profile as a pure D3 partial agonist with no detectable D2 activity allows researchers to probe D3 function in behavioral models (e.g., drug-seeking, locomotion) without the confounding sedative or motor effects associated with D2 agonism [2].

Pharmaceutical Quality Control: Certified Reference Standard for Pramipexole Impurity Profiling

As Pramipexole EP Impurity B, 2-N-Propyl Pramipexole is an essential certified reference standard for analytical method development, method validation (AMV), and quality control (QC) testing in the manufacture of pramipexole drug substance and drug product. Its unique chromatographic retention time and mass spectrometric signature, distinct from pramipexole and other related impurities, enable accurate identification and quantification during batch release, stability studies, and regulatory submissions (e.g., ANDA applications) [3]. Using the correct, certified impurity standard is a regulatory requirement and ensures compliance with European Pharmacopoeia monographs.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design for D3-Selective Ligands

2-N-Propyl Pramipexole serves as a key benchmark compound in medicinal chemistry campaigns aimed at developing next-generation D3-selective therapeutics. Quantitative SAR data demonstrate that the N-propyl substitution confers a 19-fold increase in D3 binding affinity compared to hydrogen-substituted analogs, validating the importance of this specific structural feature [4]. Researchers can use this compound as a control to evaluate new chemical entities in binding and functional assays, and as a scaffold for further optimization to improve metabolic stability or brain penetration while maintaining D3 selectivity.

Pharmacokinetic and Metabolism Studies Using Deuterated Internal Standards

The deuterated analog of 2-N-Propyl Pramipexole (2-N-Propyl Pramipexole-d4, CAS 1346602-54-7) is commercially available and ideally suited as an internal standard for LC-MS/MS quantification of pramipexole and its metabolites in biological matrices . The deuterium labeling provides a mass shift that enables precise, accurate quantification without altering the compound's chemical behavior, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application leverages the unique mass spectrometric properties of the N-propyl substituted scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-N-Propyl Pramipexole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.